(S)-3-Hydroxy-3-phenylpropionic acid
Overview
Description
(S)-3-hydroxy-3-phenylpropionic acid is a 3-hydroxy-3-phenylpropionic acid. It is an enantiomer of a (R)-3-hydroxy-3-phenylpropionic acid.
Mechanism of Action
Target of Action
Similar compounds such as salicylic acid have been found to bind to proteins like high mobility group box 1 (hmgb1) and glyceraldehyde 3-phosphate dehydrogenase (gapdh) . These proteins play crucial roles in various cellular processes, including inflammation and metabolism.
Mode of Action
For instance, salicylic acid binds to HMGB1, inhibiting its pro-inflammatory activities . It also binds to GAPDH, preventing it from moving into a cell’s nucleus, where it can trigger cell death .
Biochemical Pathways
For example, salicylic acid, a primary metabolite of aspirin, is known to inhibit the synthesis of prostaglandins and induce the production of aspirin-triggered lipoxins .
Pharmacokinetics
Several online platforms such as admetlab 30 and SwissADME provide comprehensive predictions of ADME properties for various compounds. These platforms could potentially be used to predict the ADME properties of (S)-3-Hydroxy-3-Phenylpropanoic Acid.
Result of Action
Similar compounds like salicylic acid have been shown to have anti-inflammatory effects, reduce oxidative stress, and control blood glucose levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets . .
Properties
IUPAC Name |
(3S)-3-hydroxy-3-phenylpropanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12)/t8-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOLELPCNDVZKZ-QMMMGPOBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CC(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101289084 | |
Record name | (S)-3-Hydroxy-3-phenylpropionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101289084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36567-72-3 | |
Record name | (S)-3-Hydroxy-3-phenylpropionic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36567-72-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-3-Hydroxy-3-phenylpropionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101289084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-3-Hydroxy-3-phenylpropionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural characteristics of (S)-3-Hydroxy-3-phenylpropionic acid?
A1: this compound is a chiral compound with the molecular formula C9H10O3. [] While its exact molecular weight hasn't been explicitly reported in the provided research, it can be calculated as 166.17 g/mol. [] Structurally, it consists of a phenyl ring attached to a propionic acid backbone with a hydroxyl group at the third carbon, contributing to its chirality.
Q2: Has this compound been found in natural sources?
A2: Yes, research has identified this compound as a natural product. It was isolated from the Ligularia hodgsonii plant for the first time during a study investigating the plant's chemical constituents. []
Q3: How is this compound used in chemical synthesis?
A3: this compound serves as a valuable chiral building block in organic synthesis. One notable application is its use in preparing chiral β-cyclodextrins, cyclic oligosaccharides known for their ability to form host-guest complexes. [, ] By modifying β-cyclodextrins with this compound, researchers enhance their enantiomeric discrimination capabilities, making them useful in separating and analyzing chiral molecules. [, ]
Q4: Can this compound modified β-cyclodextrins be used for sensing applications?
A4: Yes, the research indicates that β-cyclodextrins modified with this compound show promise in fluorescent chiral molecular sensing. [, ] These modified cyclodextrins exhibit fluorescence properties that change upon complexation with guest molecules. [, ] This change in fluorescence intensity can be used to detect and differentiate between enantiomers of various chiral compounds, such as menthol, camphor, and proline. [, ]
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